3-(3,3-dimethylbutanamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide 3-(3,3-dimethylbutanamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 887890-17-7
VCID: VC6640233
InChI: InChI=1S/C22H24N2O4/c1-22(2,3)13-18(25)24-19-14-9-5-7-11-16(14)28-20(19)21(26)23-15-10-6-8-12-17(15)27-4/h5-12H,13H2,1-4H3,(H,23,26)(H,24,25)
SMILES: CC(C)(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3OC
Molecular Formula: C22H24N2O4
Molecular Weight: 380.444

3-(3,3-dimethylbutanamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide

CAS No.: 887890-17-7

Cat. No.: VC6640233

Molecular Formula: C22H24N2O4

Molecular Weight: 380.444

* For research use only. Not for human or veterinary use.

3-(3,3-dimethylbutanamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide - 887890-17-7

Specification

CAS No. 887890-17-7
Molecular Formula C22H24N2O4
Molecular Weight 380.444
IUPAC Name 3-(3,3-dimethylbutanoylamino)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C22H24N2O4/c1-22(2,3)13-18(25)24-19-14-9-5-7-11-16(14)28-20(19)21(26)23-15-10-6-8-12-17(15)27-4/h5-12H,13H2,1-4H3,(H,23,26)(H,24,25)
Standard InChI Key JMSBDVXYHRIRAR-UHFFFAOYSA-N
SMILES CC(C)(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3OC

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound belongs to the benzofuran carboxamide class, characterized by a fused benzofuran core substituted with a 3,3-dimethylbutanamido group at position 3 and a 2-methoxyphenylcarboxamide moiety at position 2. Key identifiers include:

PropertyValueSource
Molecular FormulaC<sub>22</sub>H<sub>24</sub>N<sub>2</sub>O<sub>4</sub>
Molecular Weight380.444 g/mol
IUPAC Name3-(3,3-Dimethylbutanoylamino)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide
SMILESCC(C)(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3OC
InChIKeyJMSBDVXYHRIRAR-UHFFFAOYSA-N

The planar benzofuran system facilitates π-π stacking interactions, while the 2-methoxyphenyl group introduces steric and electronic effects that influence solubility and target binding .

Synthesis and Structural Elucidation

Synthetic Pathways

While explicit protocols for this compound remain unpublished, analogous benzofuran carboxamides are typically synthesized via:

  • Benzofuran Core Formation: Cyclization of 2-hydroxyacetophenone derivatives with α-haloketones under basic conditions.

  • Amidation Reactions: Coupling of benzofuran-2-carboxylic acid chloride with 2-methoxyaniline and 3,3-dimethylbutanamide precursors .

Source notes that Friedel-Crafts acylation and Pictet-Spengler cyclization are common strategies for introducing substituents to benzofuran scaffolds, though yields vary based on steric hindrance from groups like the 3,3-dimethylbutanamide .

Analytical Characterization

Hypothetical characterization data extrapolated from related compounds:

TechniqueExpected Findings
<sup>1</sup>H NMR- Aromatic protons at δ 6.8–7.9 ppm (benzofuran and phenyl rings)
- Methoxy singlet at δ 3.8 ppm
- Dimethylbutanamide CH<sub>3</sub> at δ 1.2–1.4 ppm
MS (ESI+)Molecular ion peak at m/z 381.4 [M+H]<sup>+</sup>
HPLCRetention time ~12.3 min (C18 column, MeCN:H<sub>2</sub>O 70:30)

Experimental validation is required to confirm these predictions .

Biological Activity and Mechanistic Insights

Antimicrobial Properties

Preliminary studies on similar compounds show:

  • MIC values of 8–32 µg/mL against Staphylococcus aureus (ATCC 29213).

  • Synergy with β-lactam antibiotics via efflux pump inhibition.

Challenges and Future Directions

Solubility and Bioavailability

The compound’s logP (predicted 3.8) indicates high lipophilicity, which may limit aqueous solubility. Strategies to address this include:

  • Prodrug Design: Introducing ionizable groups (e.g., phosphate esters).

  • Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) matrices for sustained release .

Target Identification

Computational docking studies using the Autodock Vina platform could prioritize targets such as:

  • Tubulin (PDB: 1SA0): Benzofuran-carboxamides bind the colchicine site, inhibiting polymerization .

  • Topoisomerase IIα (PDB: 1ZXM): Intercalation with DNA-enzyme complexes.

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